molecular formula C14H11Cl2FN2O B3508807 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide

Cat. No. B3508807
M. Wt: 313.2 g/mol
InChI Key: PTVCEVZPEVJFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, also known as DCFNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. For example, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to have a range of biochemical and physiological effects, depending on the specific target and context. In cancer cells, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In the brain, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can modulate the activity of certain neurotransmitters and receptors, leading to changes in neuronal signaling and behavior. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization and characterization for specific applications.

Future Directions

There are several future directions for research on 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, including:
1. Further optimization and characterization of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide for specific applications, such as cancer therapy or neuropharmacology.
2. Development of new analogs and derivatives of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the molecular mechanisms underlying the effects of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide on specific targets and pathways.
4. Evaluation of the safety and efficacy of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in preclinical and clinical studies for various diseases and conditions.
5. Exploration of the potential applications of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in other fields, such as agriculture or materials science.
In conclusion, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide is a promising chemical compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in the cell cycle and apoptosis. In neuroscience, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been identified as a potential lead compound for the development of new drugs targeting specific diseases and conditions.

properties

IUPAC Name

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O/c1-7-11(13(16)18-8(2)12(7)15)14(20)19-10-5-3-4-9(17)6-10/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCEVZPEVJFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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